Phytochelatin 6

Description

Properties

Molecular Formula |

C50H77N13O26S6 |

|---|---|

Molecular Weight |

1468.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H77N13O26S6/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

AHAPHICZBKHUOA-CWZKXXPDSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Phytochelatin 6: A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatin 6 (PC6) is a crucial peptide involved in heavy metal detoxification in plants, fungi, and certain invertebrates. As a member of the phytochelatin family, PC6 plays a significant role in chelating toxic metal ions, thereby mitigating their detrimental effects on cellular processes. This technical guide provides an in-depth analysis of the structure and function of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biochemical pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the mechanisms of metal tolerance and the potential applications of phytochelatins.

Introduction

Heavy metal contamination is a significant environmental concern, posing threats to agriculture and human health. Plants and other organisms have evolved sophisticated mechanisms to cope with toxic levels of heavy metals. A primary defense strategy is the synthesis of phytochelatins (PCs), a family of peptides with the general structure (γ-glutamyl-cysteinyl)n-glycine, where 'n' typically ranges from 2 to 11.[1][2] this compound (PC6), where n=6, is a key player in this detoxification process. These peptides are synthesized enzymatically from glutathione and exhibit a high affinity for various heavy metal ions, including cadmium (Cd), zinc (Zn), copper (Cu), and arsenic (As).[3][4] By binding to these metals, phytochelatins effectively sequester them, preventing interaction with essential cellular components and facilitating their transport and compartmentalization, often into the vacuole.[2]

Structure of this compound

This compound is a polypeptide with the specific amino acid sequence (γ-Glu-Cys)₆-Gly. The defining characteristic of phytochelatins is the presence of γ-glutamyl linkages between the glutamic acid and cysteine residues, which are not formed by ribosomal protein synthesis but rather by the enzyme phytochelatin synthase.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₇₇N₁₃O₂₆S₆ | MedchemExpress |

| Molecular Weight | 1468.61 g/mol | MedchemExpress |

| General Structure | (γ-Glu-Cys)₆-Gly |

Function of this compound

The primary function of this compound is the chelation and detoxification of heavy metals. The numerous cysteine residues in its structure provide thiol groups (-SH) that have a high affinity for heavy metal ions.

Heavy Metal Binding and Sequestration

This compound forms stable complexes with various heavy metals. The binding affinity and stoichiometry can vary depending on the metal ion.

Table 2: Heavy Metal Binding Properties of Phytochelatins

| Metal Ion | Binding Affinity (log K) | Stoichiometry (Metal:PC) | Comments | Reference |

| Cadmium (Cd²⁺) | 5.5 (for PC6) | Multiple stoichiometries (e.g., CdL, CdₓLᵧ) | Affinity increases up to PC4 and then plateaus. Forms binuclear and polynuclear complexes. | |

| Zinc (Zn²⁺) | ~10⁵ M⁻¹ (for PC3 and PC4) | Primarily 1:1 (ZnL) | Affinity increases linearly from PC2 to PC4. Does not typically form binuclear complexes. |

The chelation of heavy metals by PC6 is a critical step in their detoxification. Once complexed, the metal-PC6 complexes are transported into the vacuole, effectively removing the toxic ions from the cytoplasm where they could disrupt essential metabolic processes.

Biosynthesis of this compound

This compound is not a primary gene product but is synthesized enzymatically by phytochelatin synthase (PCS).

The Phytochelatin Synthesis Pathway

The synthesis of phytochelatins is initiated in response to heavy metal exposure. The enzyme phytochelatin synthase catalyzes the transfer of a γ-glutamyl-cysteine moiety from a glutathione (GSH) molecule to another GSH molecule or to a growing phytochelatin chain. This process is activated by the presence of heavy metal ions.

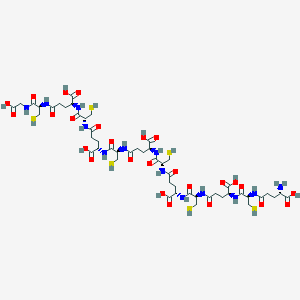

Caption: this compound synthesis pathway and heavy metal sequestration.

Regulation of Phytochelatin Synthesis

The expression of the phytochelatin synthase (PCS) gene can be constitutive, with the enzyme being post-translationally activated by heavy metals. However, some studies have shown that PCS gene expression can also be upregulated in response to heavy metal stress. This dual regulation allows for a rapid response to metal exposure.

Experimental Protocols

Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of phytochelatins.

Protocol: HPLC Analysis of Phytochelatins

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract thiols with 0.1% (v/v) trifluoroacetic acid (TFA) in 5% (v/v) acetonitrile.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

-

Derivatization (Optional but recommended for fluorescence detection):

-

React the thiol-containing supernatant with a fluorescent labeling agent such as monobromobimane (mBBr) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

-

HPLC Separation:

-

Inject the derivatized or underivatized sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

A typical gradient might be a linear increase from 5% to 50% Solvent B over 30 minutes.

-

-

Detection:

-

For underivatized samples, use UV detection at approximately 214 nm.

-

For derivatized samples, use a fluorescence detector with appropriate excitation and emission wavelengths for the chosen label.

-

-

Quantification:

-

Quantify PC6 by comparing the peak area to a standard curve generated with a purified PC6 standard.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]

Phytochelatin 6 Biosynthesis Pathway in Plants: A Technical Guide

This guide provides an in-depth examination of the biosynthesis of phytochelatin 6 (PC6), a crucial molecule in the plant's defense against heavy metal toxicity. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed molecular pathways, quantitative data, and experimental protocols.

Introduction to Phytochelatins

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a central role in heavy metal detoxification in plants and some other organisms. Their structure is a repeating polymer of the dipeptide γ-glutamylcysteine, terminated by a glycine residue, with the general formula (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11. This compound (PC6) corresponds to the molecule where n=6. These peptides chelate heavy metal ions through their sulfhydryl groups, sequestering them in the vacuole to mitigate their toxic effects on the cell.

The Core Biosynthesis Pathway

The synthesis of all phytochelatins, including PC6, is catalyzed by the enzyme phytochelatin synthase (PCS). This process is not a direct, template-driven synthesis like protein translation, but rather a transpeptidation reaction that uses glutathione (GSH) as its primary substrate.

The pathway can be described in two main steps:

-

Initiation: Phytochelatin synthase transfers the γ-glutamylcysteine (γ-Glu-Cys) moiety from a donor glutathione molecule to an acceptor glutathione molecule, forming PC2 ((γ-Glu-Cys)2-Gly).

-

Elongation: The enzyme then repetitively transfers further γ-Glu-Cys units from new GSH donor molecules to the growing phytochelatin chain. This elongation process generates longer phytochelatins such as PC3, PC4, PC5, and ultimately PC6. The production of longer-chain PCs like PC6 is generally less frequent than the shorter forms.

The entire process is driven by the presence of heavy metal ions, which act as allosteric activators of the phytochelatin synthase enzyme.

Phytochelatin 6 and Cadmium Tolerance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium (Cd), a pervasive and highly toxic heavy metal, poses significant threats to environmental and human health. Plants and other organisms have evolved sophisticated detoxification mechanisms to counteract cadmium-induced stress, central to which are a class of cysteine-rich peptides known as phytochelatins (PCs). This technical guide provides a comprehensive overview of the role of a specific phytochelatin, Phytochelatin 6 (PC6), in the intricate mechanisms of cadmium tolerance. We delve into the biosynthesis of PC6, its direct interaction with cadmium ions, and the subsequent sequestration of the resulting complexes. This document summarizes key quantitative data, details essential experimental protocols for studying these processes, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development exploring chelation-based therapeutic strategies.

Introduction to Phytochelatins and Cadmium Toxicity

Cadmium is a non-essential heavy metal that is readily taken up by plants, leading to a cascade of toxic effects, including the inhibition of photosynthesis, disruption of nutrient balance, and generation of reactive oxygen species (ROS)[1]. To mitigate this toxicity, many organisms, including plants, fungi, and nematodes, synthesize phytochelatins[2]. PCs are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11[2]. These molecules are not directly encoded by genes but are synthesized enzymatically from glutathione (GSH) by the enzyme phytochelatin synthase (PCS). The synthesis of PCs is induced by the presence of heavy metal ions, with cadmium being a particularly potent activator. This compound (PC6) is a member of this family with six γ-glutamyl-cysteine repeats.

The primary mechanism of PC-mediated cadmium detoxification involves the chelation of Cd²⁺ ions in the cytosol through the sulfhydryl groups of the cysteine residues. The resulting PC-Cd complexes are then transported into the vacuole for sequestration, thereby removing the toxic metal ions from sensitive cellular compartments. This guide focuses specifically on the role and characteristics of PC6 in this vital defense pathway.

Quantitative Data on Phytochelatin-Cadmium Interactions

The following tables summarize key quantitative parameters related to the interaction between phytochelatins and cadmium, providing a basis for understanding the efficacy of PC6 in cadmium chelation.

Table 1: Stability Constants of Phytochelatin-Cadmium Complexes

| Phytochelatin | Log K (at pH 7.4) | Reference(s) |

| Glutathione (GSH) | 5.93 | |

| PC2 | 6.2 | |

| PC3 | 7.2 | |

| PC4 | 13.39 | |

| PC6 | 5.5 |

Table 2: Stoichiometry of Phytochelatin-Cadmium Complexes

| Complex | Molar Ratio (Metal:Ligand) | Method(s) | Reference(s) |

| Cd(PC2)₂ | 1:2 | Isothermal Titration Calorimetry | |

| CdL (for PC3-PC6) | 1:1 | Potentiometry, Spectroscopy | |

| CdxLy (binuclear species for PC3-PC6) | Variable | Potentiometry, Spectroscopy | |

| High-Molecular-Mass PC-Cd-S Complexes | (-SH + S²⁻)/Cd²⁺ ratio of ~3.2 | Size-Exclusion Chromatography |

Table 3: Cadmium-Induced Phytochelatin Synthesis in Plants

| Plant Species | Cadmium Concentration | Fold Increase in Total PCs | Reference(s) |

| Arabidopsis thaliana (overexpressing AtPCS1) | 85 µM CdCl₂ | 1.3- to 2.1-fold | |

| Arabidopsis thaliana (wild-type) | 30 µM CdSO₄ | ~2.5-fold higher in AtPCSox lines | |

| Arabidopsis thaliana (wild-type) | 90 µM CdSO₄ | ~1.5-fold higher in AtPCSox lines | |

| Tomato (cell culture) | 0.1 mM CdCl₂ | 8-fold molar excess of PC over Cd |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the role of this compound in cadmium tolerance.

Phytochelatin Extraction and Quantification by HPLC

This protocol is adapted from methodologies described in several studies.

1. Plant Tissue Extraction:

-

Harvest plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.

-

For approximately 0.5 g of fresh weight, add 0.2 mL of a chelating agent (e.g., 1 M DMPS or DMSA) and vortex for 30 seconds.

-

Add 0.2 mL of 96% acetic acid and vortex for another 30 seconds.

-

Add 0.6 mL of 60% perchloric acid, vortex, and then centrifuge at 9,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and store at -80°C until analysis.

2. Derivatization (Optional but Recommended for Fluorescence Detection):

-

A common method involves derivatization with monobromobimane (mBBr) to create fluorescent derivatives of thiol-containing compounds.

-

Mix the extract with a mBBr solution in the presence of a reducing agent like dithiothreitol (DTT) and a buffer to maintain an alkaline pH.

-

Incubate in the dark, then stop the reaction by acidification.

3. HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents is common. For example, Solvent A: 0.1% trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the phytochelatins.

-

Detection:

- If derivatized, use a fluorescence detector.

- Alternatively, an electrospray ionization mass spectrometer (ESI-MS) can be coupled to the HPLC for identification and quantification without derivatization.

-

Quantification: Generate a standard curve using synthetic phytochelatin standards (e.g., PC2, PC3, PC4) to quantify the amounts in the plant extracts.

Phytochelatin Synthase (PCS) Activity Assay

This protocol is based on established methods for measuring PCS activity.

1. Enzyme Extraction:

-

Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

2. Assay Mixture:

-

In a total volume of 300 µL, combine:

- 30 µg of recombinant or crude plant protein extract.

- 200 mM Tris-HCl, pH 8.0.

- 10 mM β-mercaptoethanol.

- 10 mM Glutathione (GSH) as the substrate.

-

Pre-incubate the mixture at 35-37°C for 5 minutes.

3. Reaction Initiation and Termination:

-

Initiate the reaction by adding a metal activator, typically 100-200 µM CdCl₂.

-

Incubate at 35-37°C for 15-40 minutes.

-

Terminate the reaction by adding 30 µL of 50% 5-sulfosalicylic acid.

4. Product Quantification:

-

The product, phytochelatins, can be quantified using the HPLC method described in section 3.1.

-

Alternatively, a spectrophotometric method using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) can be used to measure the consumption of GSH.

Cadmium Accumulation Measurement by ICP-MS

This protocol is a generalized procedure based on common practices for elemental analysis in plant tissues.

1. Sample Preparation:

-

Harvest plant tissues (roots and shoots separately).

-

Thoroughly wash the samples with deionized water to remove any surface contamination.

-

Dry the samples in an oven at 60-80°C until a constant weight is achieved.

-

Grind the dried samples into a fine powder.

2. Acid Digestion:

-

Weigh a precise amount of the dried plant powder (e.g., 50-100 mg) into a digestion tube.

-

Add a mixture of concentrated nitric acid (HNO₃) and, in some protocols, hydrogen peroxide (H₂O₂) or perchloric acid (HClO₄) (use perchloric acid with extreme caution due to its explosive potential with organic matter).

-

Digest the samples in a block digester or a microwave digestion system until the solution is clear.

3. ICP-MS Analysis:

-

Dilute the digested samples to a known volume with deionized water.

-

Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

Prepare a series of cadmium standards to generate a calibration curve for quantification.

-

Include a certified reference material (e.g., a plant standard with a known cadmium concentration) for quality control.

Gene Expression Analysis of Phytochelatin Synthase (PCS) by RT-qPCR

This is a standard protocol for quantitative gene expression analysis.

1. RNA Extraction:

-

Extract total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing:

- cDNA template.

- Forward and reverse primers specific for the PCS gene.

- A fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).

- qPCR master mix containing DNA polymerase, dNTPs, and buffer.

-

Run the qPCR reaction in a real-time PCR cycler.

-

Include a reference gene (e.g., actin, ubiquitin) for normalization of gene expression data.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the PCS gene.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in cadmium tolerance and the general workflows for the experimental protocols described above.

Cadmium-Induced Phytochelatin Synthesis Signaling Pathway

References

The Lynchpin of Heavy Metal Detoxification: A Technical Guide to the Phytochelatin Synthase Gene and its Role in PC6 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are crucial cysteine-rich peptides synthesized by plants and other organisms to chelate and detoxify heavy metals. The synthesis of these peptides is catalyzed by the enzyme phytochelatin synthase (PCS). This technical guide provides an in-depth exploration of the phytochelatin synthase gene, its regulation, and its central role in the synthesis of various phytochelatins, including the longer-chain PC6. This document offers a comprehensive resource for researchers in plant biology, toxicology, and drug development, detailing the molecular mechanisms of heavy metal tolerance and providing protocols for the study of this vital pathway.

Introduction

Heavy metal contamination of soil and water poses a significant threat to agriculture, environmental health, and human well-being. Plants, being sessile, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals such as cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg). A primary defense strategy is the synthesis of phytochelatins (PCs), a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][2] These molecules act as high-affinity chelators, binding to heavy metal ions and facilitating their sequestration into vacuoles, thereby neutralizing their toxicity.[1][2]

The enzymatic powerhouse behind PC synthesis is phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[3] The PCS gene is constitutively expressed in many plant species, but the enzyme is allosterically activated in the presence of heavy metal ions. This rapid activation allows for an immediate response to metal stress. While the synthesis and function of shorter-chain PCs like PC2, PC3, and PC4 are well-documented, the role and synthesis of longer-chain PCs, such as PC6, are less understood but are of growing interest due to their potential for binding a greater number of metal ions per molecule. This guide will delve into the intricacies of the PCS gene and its product, with a special focus on the synthesis of higher-order phytochelatins like PC6.

The Phytochelatin Synthase Gene and Protein

The phytochelatin synthase gene encodes a protease-like enzyme that catalyzes the transfer of a γ-glutamylcysteine (γ-EC) group from a glutathione (GSH) molecule to another GSH molecule or to a growing PC chain. This transpeptidation reaction results in the step-wise elongation of the phytochelatin peptide.

Gene Structure and Regulation

The PCS gene is highly conserved across the plant kingdom and has also been identified in some fungi, nematodes, and algae. While often constitutively expressed, the transcription of the PCS gene can be upregulated in response to heavy metal exposure and is also influenced by phytohormones, indicating a complex regulatory network at the transcriptional level.

Enzyme Structure and Activation

The PCS enzyme is a protease-like protein. Its activation is a critical regulatory step and is directly triggered by the presence of heavy metal ions. Cadmium is a particularly potent activator of PCS. The binding of metal ions to the enzyme is thought to induce a conformational change that exposes the active site and initiates the catalytic cycle.

Data Presentation

Kinetic Properties of Phytochelatin Synthase

The kinetic parameters of phytochelatin synthase provide insights into its efficiency and substrate affinity. While comprehensive data across a wide range of species is still being gathered, available information indicates variability depending on the enzyme source and experimental conditions.

| Enzyme Source | Substrate | K_m (mM) | Activator Ion | Reference |

| Silene cucubalus | Glutathione | 6.7 | Cd²⁺ | |

| Tobacco BY-2 cells | Glutathione | 2.3 | Cd²⁺ |

Note: Further research is required to establish a comprehensive database of kinetic parameters (including V_max and k_cat) for PCS from various organisms and for the synthesis of different PC species.

Phytochelatin Levels in Plants Under Cadmium Stress

The accumulation of different phytochelatin species varies depending on the plant species, the concentration and duration of heavy metal exposure, and the tissue type.

| Plant Species | Tissue | Cadmium Concentration (µM) | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | PC5 (nmol/g FW) | PC6 (nmol/g FW) | Reference |

| Nicotiana tabacum | Roots | 50 | ~150 | ~200 | ~100 | ND | ND | |

| Nicotiana tabacum | Shoots | 50 | ~50 | ~75 | ~50 | ND | ND | |

| Linum usitatissimum (Flax) | - | 500 | Major peak | Minor peak | Major peak | Major peak | ND | |

| Brassica juncea | Seedlings | 200 | ~1000 | ~500 | ~200 | ~100 | ND |

ND: Not Detected or Not Reported. Data is approximated from graphical representations in the cited literature where available.

Signaling Pathways and Experimental Workflows

Heavy Metal-Induced Phytochelatin Synthesis Signaling Pathway

The precise upstream signaling cascade leading to the activation of phytochelatin synthesis is an active area of research. However, a general model involves the perception of heavy metal stress, leading to downstream events that activate PCS.

References

- 1. researchgate.net [researchgate.net]

- 2. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization of Phytochelatin 6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants and some other organisms. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11. Phytochelatin 6 (PC6) is a long-chain phytochelatin with six γ-glutamyl-cysteine repeats. The primary mechanism of PC-mediated detoxification involves the chelation of heavy metals in the cytosol and subsequent sequestration of the PC-metal complexes into the vacuole, thereby removing toxic metals from the cellular machinery. This guide provides a comprehensive overview of the cellular localization of phytochelatins, with a special focus on the current understanding and knowledge gaps regarding PC6. We will delve into the transport mechanisms, summarize the available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows. While direct quantitative data for PC6 is scarce, this guide extrapolates from the extensive research on shorter-chain phytochelatins to provide a robust framework for understanding the cellular fate of PC6.

Introduction to Phytochelatin-Mediated Heavy Metal Detoxification

Phytochelatins are synthesized from glutathione (GSH) by the enzyme phytochelatin synthase (PCS) in the presence of heavy metal ions.[1] The resulting PC-metal complexes are then transported into the vacuole, the main storage compartment of plant cells, for detoxification. This process is primarily mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane).[2] In the model plant Arabidopsis thaliana, AtABCC1 and AtABCC2 have been identified as key vacuolar transporters of phytochelatin-metal complexes.[3] While the detoxification mechanism is well-established for shorter-chain PCs like PC2 and PC3, the specifics of longer-chain PCs such as PC6 are less understood. It has been suggested that the efficiency of vacuolar transport may be influenced by the degree of PC polymerization.[4]

Cellular Localization of Phytochelatins: A Focus on the Vacuole

The primary site of phytochelatin and their metal complexes' accumulation is the plant cell vacuole.[5] This sequestration isolates the toxic heavy metals from sensitive metabolic processes in the cytoplasm. The transport into the vacuole is an active process, requiring energy in the form of ATP.

Quantitative Distribution of Phytochelatins

Quantitative data on the subcellular distribution of phytochelatins is predominantly available for the more abundant, shorter-chain forms (PC2, PC3, and PC4). Direct quantitative analysis of PC6 in different cellular compartments is currently not well-documented in the literature. The following table summarizes representative data for shorter-chain phytochelatins, which can serve as a basis for hypotheses regarding PC6 localization.

| Phytochelatin Oligomer | Cellular Compartment | Organism/Tissue | Metal Treatment | Concentration/Distribution | Reference |

| PC2 | Vacuole | Arabidopsis thaliana protoplasts | Cd | Predominantly vacuolar | |

| PC2 | Vacuole | Barley mesophyll protoplasts | Cd, As | Readily accumulated | |

| PC2, PC3, PC4 | Whole Cell | Arabidopsis thaliana roots | Cd | Levels increase with Cd exposure | |

| PC2 | Phloem Sap | Brassica napus | Cd | Detected at high levels |

Note: The lack of specific data for PC6 highlights a significant knowledge gap in the field. It is plausible that the synthetic machinery favors the production of shorter-chain PCs, or that longer-chain PCs are more transient or less abundant, making their detection and quantification challenging.

Signaling Pathways and Transport Mechanisms

The synthesis and transport of phytochelatins are tightly regulated processes initiated by the presence of heavy metals.

References

- 1. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochelatin–metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phytochelatin transporters AtABCC1 and AtABCC2 mediate tolerance to cadmium and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phytochelatins: peptides involved in heavy metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochelatin 6: A Deep Dive into its Role and Analysis in Flora

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides synthesized by plants, fungi, and certain microorganisms in response to heavy metal stress.[1][2] These molecules act as potent chelators, binding to heavy metal ions and sequestering them to mitigate cellular toxicity. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[3] Phytochelatin 6 (PC6), with a structure of (γ-Glu-Cys)₆-Gly, is one of the higher-order phytochelatins. While the roles of shorter-chain phytochelatins like PC2, PC3, and PC4 are more extensively studied, PC6 is also involved in the detoxification of heavy metals. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, function, and analytical methodologies for its detection and quantification in plant species.

Biosynthesis of Phytochelatins

Phytochelatins are not directly encoded by genes but are synthesized enzymatically from glutathione (GSH).[4][5] The biosynthesis is a transpeptidation reaction catalyzed by the enzyme phytochelatin synthase (PCS). This enzyme is constitutively expressed in plant cells and is activated by the presence of heavy metal ions such as cadmium (Cd²⁺), arsenic (As³⁺), copper (Cu²⁺), and zinc (Zn²⁺).

The synthesis proceeds in a stepwise manner. PCS transfers a γ-glutamyl-cysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2. Subsequently, PCS can continue to add γ-EC units to the growing phytochelatin chain, leading to the formation of longer oligomers like PC3, PC4, PC5, and PC6. The degree of polymerization is influenced by the type and concentration of the heavy metal, the plant species, and the duration of exposure.

Signaling Pathway for Phytochelatin Synthesis

The activation of phytochelatin synthase by heavy metals is a key regulatory step in the detoxification pathway. The precise mechanism of activation is complex and involves the direct binding of metal ions to the enzyme.

Caption: Biosynthesis pathway of phytochelatins from amino acid precursors.

Role of this compound in Heavy Metal Detoxification

The primary function of phytochelatins, including PC6, is to chelate heavy metal ions, thereby reducing their free concentration in the cytoplasm and preventing them from interfering with essential cellular processes. The resulting metal-phytochelatin complexes are then transported into the vacuole for sequestration.

The stability of these complexes varies with the length of the phytochelatin chain and the specific metal ion. While shorter-chain PCs are more abundant, longer-chain PCs like PC6 may have a higher metal-binding capacity per molecule. One study reported the log K value for the 1:1 complex of PC6 with cadmium (Cd²⁺) to be 5.5, indicating a strong binding affinity.

Quantitative Data on this compound in Plant Species

Specific quantitative data for this compound is limited in the scientific literature, as most studies focus on the more abundant shorter-chain phytochelatins (PC2-PC4). However, one notable study on Lolium perenne (perennial ryegrass) has reported the detection and quantification of phytochelatins up to PC6 in response to cadmium stress. The study indicated that the concentrations of higher molecular weight PCs, including PC6, increased with higher cadmium concentrations and longer exposure times. Furthermore, under elevated CO₂, Lolium perenne synthesized more of these higher molecular weight PCs.

A survey of commonly consumed plant-based foods did not detect PC5 or PC6, suggesting that these longer-chain phytochelatins may be less common in edible plant parts under normal growing conditions.

Table 1: Documented Presence of this compound in Plant Species

| Plant Species | Tissue | Stressor | Detection Method | Reference |

| Lolium perenne | Roots, Shoots | Cadmium (Cd) | HPLC with fluorescence detection |

Experimental Protocols

The analysis of phytochelatins, particularly the higher-order oligomers like PC6, requires sensitive and specific analytical techniques. The following sections outline a general workflow and specific protocols adaptable for the detection and quantification of PC6.

Experimental Workflow

The general workflow for phytochelatin analysis involves sample extraction, reduction of disulfide bonds, derivatization (optional), and chromatographic separation coupled with detection.

Caption: General experimental workflow for phytochelatin analysis.

Sample Extraction

-

Harvest and Flash-Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Buffer: Add an acidic extraction buffer, such as 0.1% (v/v) trifluoroacetic acid (TFA) in water, to the powdered tissue. The acidic condition helps to preserve the thiol groups of the phytochelatins.

-

Centrifugation: Centrifuge the homogenate to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the phytochelatins for further processing.

Reduction of Disulfide Bonds

Phytochelatins can form disulfide bonds, leading to underestimation. Therefore, a reduction step is crucial.

-

Reducing Agent: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the extract.

-

Incubation: Incubate the mixture to allow for the complete reduction of disulfide bonds.

Derivatization for Fluorescence Detection

For sensitive detection by fluorescence, the thiol groups of the phytochelatins can be derivatized.

-

Derivatizing Agent: Use a fluorescent labeling agent such as monobromobimane (mBBr).

-

Reaction: Mix the reduced extract with the mBBr solution and incubate in the dark. The reaction should be stopped by acidification.

HPLC-MS/MS for Detection and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for the analysis of phytochelatins and does not typically require derivatization.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typically employed. For example:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to separate the different phytochelatin oligomers. Longer-chain PCs like PC6 will have longer retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of PC6) and a specific product ion generated by fragmentation in the mass spectrometer. This provides high selectivity and sensitivity.

-

Table 2: Theoretical Masses for this compound for Mass Spectrometry

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| This compound (PC6) | C₄₉H₇₄N₁₂O₂₁S₆ | 1342.3499 |

Conclusion and Future Perspectives

This compound is a higher-order phytochelatin involved in the detoxification of heavy metals in plants. While its existence has been confirmed, particularly in species like Lolium perenne under cadmium stress, there is a significant gap in the literature regarding its quantitative distribution across a wider range of plant species and its specific functional nuances compared to shorter-chain phytochelatins.

Future research should focus on:

-

Developing and validating robust analytical methods for the routine quantification of PC6 in various plant matrices.

-

Screening a broader range of plant species, especially metal hyperaccumulators, for the presence and abundance of PC6.

-

Investigating the specific metal-binding properties and detoxification efficiencies of PC6 for different heavy metals.

-

Elucidating the regulatory mechanisms that control the synthesis of higher-order phytochelatins.

A deeper understanding of the role and regulation of this compound will contribute to the development of novel strategies for phytoremediation and the breeding of crops with enhanced tolerance to heavy metal contamination.

References

- 1. Phytochelatin database: a resource for phytochelatin complexes of nutritional and environmental metals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of phytochelatins, metal-binding compounds, in plant foods: a survey of commonly consumed fruits, vegetables, grains and legumes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Heavy Metal-Induced Synthesis of Phytochelatin 6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytochelatins (PCs) are a family of cysteine-rich, non-translationally synthesized peptides crucial for heavy metal detoxification and homeostasis in plants, fungi, and algae.[1][2] These peptides act as chelators, binding to heavy metal ions through their sulfhydryl groups, thereby neutralizing their toxicity.[2][3] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, or (γ-EC)n-G, where 'n' typically ranges from 2 to 11.[1] This guide focuses specifically on Phytochelatin 6 (PC6), a longer-chain phytochelatin with the structure (γ-EC)6-G. The synthesis of PCs, including PC6, is a direct response to heavy metal exposure, representing a primary defense mechanism against metal-induced stress. Understanding the induction, synthesis, and quantification of PC6 is vital for advancements in phytoremediation, toxicology, and the development of therapeutic chelating agents.

Biosynthesis of this compound

The synthesis of phytochelatins is not directed by mRNA templates but is catalyzed enzymatically from the precursor molecule, glutathione (GSH). The key enzyme in this pathway is Phytochelatin Synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.

PCS catalyzes the transfer of the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule. The synthesis is a sequential process:

-

PC2 Synthesis : PCS transfers the γ-EC group from one GSH molecule to another, forming PC2 ((γ-EC)2-G).

-

Chain Elongation : Subsequently, PCS transfers γ-EC groups from GSH to pre-existing PC molecules, elongating the peptide chain one unit at a time. The synthesis of PC6 occurs through the sequential addition of γ-EC units to shorter-chain PCs until a length of n=6 is achieved.

Heavy Metal-Induced Activation of Phytochelatin Synthase

While the PCS gene is often constitutively expressed, the PCS enzyme itself is inactive until it is allosterically activated by heavy metal ions. This post-translational activation mechanism allows for a rapid response to metal toxicity. Cadmium (Cd²⁺) is recognized as one of the most potent activators of PCS. However, a wide range of other heavy metals and metalloids, including arsenic (As), lead (Pb), copper (Cu), zinc (Zn), and mercury (Hg), can also induce PC synthesis.

The activation mechanism involves the binding of metal ions to the N-terminal regulatory domain of the PCS enzyme. This binding event induces a conformational change that exposes the C-terminal catalytic domain, initiating the transpeptidation reaction. The synthesis of PCs continues as long as both heavy metals and GSH are present, providing a self-regulating system for detoxification.

Quantitative Data on Heavy Metal-Induced Synthesis

The synthesis of phytochelatins, including PC6, is highly dependent on the type of heavy metal, its concentration, the duration of exposure, and the plant species.

Phytochelatin Levels in Response to Heavy Metal Stress

Quantitative analysis reveals the induction of various PC oligomers upon metal exposure. While data specifically for PC6 is less common than for shorter chains (PC2-PC4), some studies have successfully quantified it.

| Plant Species | Heavy Metal | Concentration | Exposure Time | Tissue | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | PC6 (nmol/g FW) | Reference |

| Perilla frutescens | Cadmium (Cd) | 100 µM | 7 days | Leaves | ~15 | ~25 | ~18 | ~5 | |

| Arabidopsis thaliana | Cadmium (Cd) | 25 µM | 1 hour | Roots | ~1.2 | ~0.8 | ~0.4 | Not Reported | |

| Arabidopsis thaliana | Arsenate (As) | 100 µM | 4 hours | Roots | ~3.5 | ~2.0 | ~1.0 | Not Reported | |

| Brassica napus | Cadmium (Cd) | 75 µM | 2 weeks | Phloem Sap | ~1500 | ~100 | Not Detected | Not Detected | |

| Oryza sativa (Rice) | Arsenic (As) | 14.9 mg/kg soil | Long-term | Roots | Detected | Detected | Detected | Detected |

*Values are estimated from graphs and normalized to dry weight in the source; conversion to fresh weight (FW) is approximate. *Values are in µM concentration in sap, not nmol/g FW.

Phytochelatin Synthase (PCS1) Gene Expression

While PCS activation is post-translational, some studies show that heavy metal stress can also upregulate the transcription of the PCS gene, ensuring a sufficient supply of the enzyme.

| Plant Species | Heavy Metal | Concentration (ppm) | Relative PCS1 Gene Expression (Fold Change vs. Control) | Reference |

| Solanum lycopersicum (Tomato) | Lead (Pb) | 10 | ~2.0 | |

| 20 | ~3.5 | |||

| 50 | ~5.0 | |||

| Solanum lycopersicum (Tomato) | Cadmium (Cd) | 10 | ~2.2 | |

| 20 | ~2.8 | |||

| 50 | ~3.8 | |||

| Solanum lycopersicum (Tomato) | Copper (Cu) | 10 | No significant change | |

| 20 | ~1.8 | |||

| 50 | ~2.5 |

Experimental Protocols

Accurate quantification of PC6 and analysis of PCS gene expression are essential for research in this field. The following sections provide detailed methodologies for these key experiments.

Protocol 1: Quantification of this compound by HPLC-ELSD

This protocol is adapted from a method developed for the simultaneous determination of GSH and PCs (including PC6) in Perilla frutescens.

A. Sample Preparation and Extraction

-

Harvest fresh plant tissue (~0.2 g) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

-

To the powder, add 1.8 mL of 0.1% trifluoroacetic acid (TFA) for extraction and 0.2 mL of 200 mM dithiothreitol (DTT) to maintain the thiols in their reduced state.

-

Vortex the homogenate vigorously for 1 minute.

-

Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

B. HPLC-ELSD Conditions

-

HPLC System : Agilent 1260 series or equivalent.

-

Column : Venusil AA column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase A : Acetonitrile.

-

Mobile Phase B : Water containing 0.1% TFA.

-

Gradient Elution :

-

0-10 min: 10% to 30% A

-

10-15 min: 30% to 100% A

-

15-20 min: 100% to 10% A

-

20-25 min: Hold at 10% A

-

-

Flow Rate : 0.8 mL/min.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

-

Detector : Evaporative Light-Scattering Detector (ELSD).

-

ELSD Drift Tube Temperature : 50°C.

-

Nebulizer Gas (N₂) Flow Rate : 1.5 L/min.

C. Quantification

-

Prepare standard curves for PC6 and other analytes using commercially available standards.

-

Identify peaks in the sample chromatogram by comparing retention times with the standards.

-

Quantify the amount of PC6 by integrating the peak area and comparing it to the standard curve.

Protocol 2: Analysis of PCS Gene Expression by RT-qPCR

This protocol is based on the methodology used to study PCS1 gene expression in tomato leaves under heavy metal stress.

A. Total RNA Extraction and cDNA Synthesis

-

Homogenize ~100 mg of frozen plant tissue in a suitable lysis buffer (e.g., using a commercial plant RNA extraction kit).

-

Follow the kit manufacturer's protocol to extract and purify total RNA. Include a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers, following the manufacturer's instructions.

B. Quantitative PCR (qPCR)

-

Design or obtain validated primers for the PCS gene of interest and a stable housekeeping (reference) gene (e.g., Actin, Tubulin, or GAPDH).

-

Prepare the qPCR reaction mixture containing:

-

cDNA template (diluted)

-

Forward and reverse primers (final concentration ~0.2-0.5 µM)

-

SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

C. Data Analysis

-

Determine the cycle threshold (Ct) value for the target (PCS) and reference genes in both control and treated samples.

-

Calculate the relative gene expression using the 2⁻ΔΔCt method.

-

ΔCt = Ct(target gene) - Ct(reference gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold Change = 2⁻ΔΔCt

-

References

Methodological & Application

Solid-Phase Extraction of Phytochelatin 6: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and certain microorganisms in response to heavy metal stress.[1] These peptides play a crucial role in the detoxification of heavy metals by chelating them and facilitating their sequestration.[2] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[3] Phytochelatin 6 (PC6), with a structure of (γ-Glu-Cys)₆-Gly, is a long-chain phytochelatin that is of significant interest in research related to metal toxicology, bioremediation, and drug development due to its high metal-binding capacity.

The isolation and purification of specific phytochelatins like PC6 from complex biological matrices is a critical step for their characterization and downstream applications. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of peptides from various samples.[4] This application note provides a detailed protocol for the solid-phase extraction of this compound, along with relevant technical information for researchers in the field.

Signaling Pathway and Experimental Workflow

The biosynthesis of phytochelatins is a fundamental cellular defense mechanism against heavy metal toxicity. The pathway is initiated by the presence of heavy metal ions, which activate the enzyme phytochelatin synthase. This enzyme catalyzes the transfer of the γ-glutamyl-cysteine moiety from glutathione (GSH) to another GSH molecule or a growing phytochelatin chain.[5]

Caption: Phytochelatin synthesis pathway.

The following workflow outlines the key steps for the solid-phase extraction of this compound from a prepared biological sample.

Caption: Experimental workflow for PC6 SPE.

Application Notes

Selection of SPE Sorbent:

For the solid-phase extraction of a relatively long and polar peptide like this compound, a reversed-phase sorbent is recommended. C18 (octadecyl) bonded silica is a suitable choice due to its hydrophobicity, which allows for the retention of the peptide from an aqueous sample matrix. The long alkyl chains of the C18 sorbent provide sufficient interaction with the non-polar regions of the PC6 molecule.

Sample Pre-treatment:

Proper sample pre-treatment is crucial for optimal SPE performance. Biological samples should be homogenized and clarified to remove particulate matter. Acidification of the sample (e.g., with trifluoroacetic acid, TFA) to a pH of 2-3 is recommended to ensure that the carboxylic acid groups of the glutamic acid residues in PC6 are protonated, thereby increasing its retention on the reversed-phase sorbent.

Optimization of Wash and Elution Solvents:

The wash step is critical for removing hydrophilic impurities and salts that are not retained on the SPE sorbent. An aqueous solution with a small percentage of organic solvent (e.g., 5% acetonitrile) and the same acidic modifier as the sample is typically effective.

Elution of the bound PC6 is achieved by using a solvent with a higher organic content to disrupt the hydrophobic interactions between the peptide and the sorbent. A stepwise or gradient elution with increasing concentrations of an organic solvent like acetonitrile in an acidified aqueous solution allows for the selective elution of peptides based on their hydrophobicity. Due to its size and multiple charged groups, PC6 is expected to elute at a moderate to high concentration of organic solvent.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical requirements.

1. Materials and Reagents:

-

SPE Cartridge: Reversed-phase C18, 100 mg bed mass (or other appropriate size based on sample volume and concentration).

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in water

-

Equilibration Buffer: 0.1% TFA in 5% acetonitrile/water

-

Wash Buffer: 0.1% TFA in 5% acetonitrile/water

-

Elution Buffer: 0.1% TFA in 60% acetonitrile/water (optimization may be required)

-

Sample: Clarified and acidified plant or cell extract containing this compound.

2. SPE Procedure:

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 cartridge.

-

Pass 3 mL of 0.1% TFA in water to equilibrate the cartridge.

-

Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated and acidified sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of Wash Buffer to remove unretained and weakly bound impurities.

-

-

Elution:

-

Elute the bound this compound by passing 2 mL of Elution Buffer through the cartridge. Collect the eluate in a clean collection tube.

-

-

Post-Elution:

-

The collected eluate can be concentrated by vacuum centrifugation if necessary and then reconstituted in a suitable solvent for subsequent analysis by techniques such as HPLC-MS/MS.

-

Data Presentation

The following table summarizes representative quantitative data for the analysis of phytochelatins using solid-phase extraction followed by LC-MS. Note that specific data for PC6 is limited in the literature; therefore, the data presented is based on studies of shorter phytochelatins (PC2-PC4) and serves as an expected performance benchmark.

| Parameter | Value | Reference |

| Analyte | Phytochelatins (PC2, PC3, PC4) | |

| SPE Sorbent | C18 Reversed-Phase | Inferred from |

| Sample Matrix | Plant Tissue Extract | |

| Average Recovery | >85% | |

| Limit of Detection (LOD) | 0.14 pmol | |

| Limit of Quantitation (LOQ) | 0.5 µmol | |

| Linear Range | 1–20 µg/mL |

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of this compound. The use of reversed-phase SPE with a C18 sorbent offers an effective method for the purification and concentration of this long-chain phytochelatin from complex biological samples. The provided protocol, along with the technical notes, should serve as a valuable resource for researchers working on the analysis and characterization of phytochelatins and their roles in biological systems. Further optimization of the wash and elution conditions may be necessary to achieve the highest purity and recovery for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]

- 4. verifiedpeptides.com [verifiedpeptides.com]

- 5. researchgate.net [researchgate.net]

Application Note: Derivatization of Phytochelatin 6 for Enhanced Fluorescence Detection

Application Notes: Immuno-based Detection of Phytochelatin 6

Application Notes and Protocols for Phytochelatin Synthase (PCS) Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are cysteine-rich peptides synthesized by the enzyme phytochelatin synthase (PCS). These peptides play a crucial role in heavy metal detoxification in plants, fungi, and some animals by chelating heavy metals and facilitating their sequestration.[1][2][3] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][3] The synthesis of PCs is initiated in the presence of heavy metal ions, which act as activators for the PCS enzyme. This document provides a detailed protocol for the in vitro activity assay of phytochelatin synthase, which is essential for studying enzyme kinetics, inhibitor screening, and understanding the mechanisms of heavy metal tolerance. While this protocol is generally applicable, it is important to note that specific isoforms of PCS, such as a putative "PCS6," may require optimization of the described conditions.

Principle of the Assay

The activity of phytochelatin synthase is determined by measuring the rate of phytochelatin (primarily PC2) formation from its substrate, glutathione (GSH), in the presence of a heavy metal activator, typically cadmium (Cd²⁺). The reaction involves the transpeptidation of a γ-glutamylcysteine moiety from one GSH molecule to another. The resulting PC2 and remaining GSH can be separated and quantified using High-Performance Liquid Chromatography (HPLC), often coupled with post-column derivatization for detection.

Signaling Pathway and Detoxification Mechanism

Phytochelatin synthase is a key enzyme in the cellular response to heavy metal stress. The presence of heavy metal ions activates PCS, which then catalyzes the synthesis of phytochelatins from glutathione. These phytochelatins bind to the heavy metal ions, forming stable complexes. These complexes are then transported into the vacuole, effectively sequestering the toxic metals away from sensitive cellular components.

Caption: Heavy metal detoxification pathway involving phytochelatin synthase.

Experimental Workflow

The overall workflow for the phytochelatin synthase activity assay involves several key steps, from the preparation of the enzyme source to the final quantification of the reaction product.

Caption: Workflow for the phytochelatin synthase activity assay.

Data Presentation

The activity of phytochelatin synthase is influenced by various factors, including the concentration of the substrate (GSH) and the type and concentration of the activating metal ion. The following tables summarize representative quantitative data for PCS from different sources.

Table 1: Michaelis-Menten Constants (Km) for Glutathione (GSH)

| Enzyme Source | Metal Activator | Km for GSH (mM) | Reference |

| Arabidopsis thaliana (AtPCS1) | 50 µM CdCl₂ | 6.8 | Vatamaniuk et al. (2000) |

| Schizosaccharomyces pombe (SpPCS) | 100 µM CdCl₂ | 11.0 | Vatamaniuk et al. (2000) |

| Tomato (Lycopersicon esculentum) | 0.5 mM Cd²⁺ | 7.7 | Chen et al. (1997) |

| Tobacco (BY-2 cells) | Cd(II) ions | 2.3 | Adam et al. (2011) |

Table 2: Activation of Phytochelatin Synthase by Different Metal Ions

| Enzyme Source | Metal Ion (Concentration) | Relative Activity (%) | Reference |

| Arabidopsis thaliana (AtPCS1) | Cd²⁺ (50 µM) | 100 | Ha et al. (1999) |

| Pb²⁺ (50 µM) | 75 | Ha et al. (1999) | |

| Zn²⁺ (50 µM) | 50 | Ha et al. (1999) | |

| Cu²⁺ (50 µM) | 40 | Ha et al. (1999) | |

| Hg²⁺ (50 µM) | 30 | Ha et al. (1999) | |

| Schizosaccharomyces pombe (SpPCS) | Cd²⁺ (100 µM) | 100 | Ha et al. (1999) |

| Ag⁺ (100 µM) | 80 | Ha et al. (1999) | |

| Pb²⁺ (100 µM) | 60 | Ha et al. (1999) | |

| Cu²⁺ (100 µM) | 55 | Ha et al. (1999) | |

| Zn²⁺ (100 µM) | 25 | Ha et al. (1999) |

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified recombinant phytochelatin synthase or a crude protein extract from cells overexpressing the enzyme.

-

Buffer: 200 mM Tris-HCl, pH 8.0.

-

Substrate: Reduced glutathione (GSH).

-

Activator: Cadmium chloride (CdCl₂) solution.

-

Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol.

-

Reaction Stop Solution: Trifluoroacetic acid (TFA) or sulfosalicylic acid.

-

HPLC System: With a C18 reverse-phase column.

-

HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

-

HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Post-column Derivatization Reagent (optional): 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Standards: Glutathione (GSH) and phytochelatin (PC2) standards for HPLC calibration.

Enzyme Preparation (Example: Recombinant Protein)

-

Express the phytochelatin synthase gene (e.g., cloned into a pET vector) in a suitable host like E. coli.

-

Induce protein expression and harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT) and determine the protein concentration.

-

Store the purified enzyme at -80°C in small aliquots.

Phytochelatin Synthase Activity Assay Protocol

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

200 mM Tris-HCl, pH 8.0

-

10 mM GSH

-

1 mM DTT

-

Purified enzyme (e.g., 1-5 µg)

-

Make up the volume with nuclease-free water.

-

-

Prepare a negative control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Initiation of the Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the metal activator, for example, 100 µM CdCl₂.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of the Reaction:

-

Stop the reaction by adding a final concentration of 0.1% (v/v) TFA or 5% (w/v) sulfosalicylic acid. This will precipitate the enzyme.

-

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Quantification of Phytochelatins

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or post-column derivatization with DTNB followed by absorbance measurement at 412 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH and PC2 standards.

-

Integrate the peak areas of GSH and PC2 in the chromatograms of the samples.

-

Calculate the concentration of PC2 produced in the enzymatic reaction using the standard curve.

-

-

Calculation of Enzyme Activity:

-

Enzyme activity can be expressed in terms of the amount of PC2 produced per unit time per amount of enzyme (e.g., nmol/min/mg or µmol/min/mg).

-

Formula: Activity = (moles of PC2 produced) / (incubation time in minutes x mg of enzyme)

-

Conclusion

This document provides a comprehensive guide for performing a phytochelatin synthase activity assay. The provided protocols and data serve as a valuable resource for researchers investigating the role of this important enzyme in heavy metal detoxification and for professionals in the field of drug development targeting pathways involved in metal homeostasis. It is recommended to optimize the assay conditions for the specific phytochelatin synthase enzyme being studied.

References

Application Notes and Protocols: Isotope Labeling of Phytochelatin 6 for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification and homeostasis.[1] These peptides, with the general structure (γ-glutamyl-cysteine)n-glycine [(γ-EC)n-G], are enzymatically synthesized from glutathione (GSH). The number of γ-EC repeats, denoted by 'n', typically ranges from 2 to 11. Phytochelatin 6 (PC6), with six γ-EC repeats, is a higher-order phytochelatin involved in the chelation of various heavy metals. Understanding the metabolic fate of PC6 is essential for elucidating the intricate mechanisms of metal tolerance in plants and for exploring its potential in phytoremediation and toxicology studies.

Isotope labeling is a powerful technique to trace the metabolism, transport, and degradation of molecules in biological systems. By introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the PC6 molecule, researchers can track its journey within a plant, identify its metabolic products, and quantify its turnover rates. This application note provides detailed protocols for the synthesis of isotopically labeled PC6, its application in plant metabolic studies, and the analytical methods for its detection and quantification.

Data Presentation

Table 1: Relative Abundance of Phytochelatin Oligomers in Different Plant Species Exposed to Cadmium

| Plant Species | Tissue | PC2 (%) | PC3 (%) | PC4 (%) | PC5 (%) | PC6 (%) | Reference |

| Arabidopsis thaliana | Roots | 60-70 | 20-30 | 5-10 | <5 | <1 | [2] |

| Brassica juncea (Indian Mustard) | Roots | 50-60 | 30-40 | 5-15 | <5 | <1 | [2] |

| Zea mays (Maize) | Roots | 40-50 | 30-40 | 10-20 | 5-10 | <5 | [3] |

| Silene cucubalus (Bladder Campion) | Cell Culture | 30-40 | 40-50 | 10-20 | 5-10 | <5 |

Note: The relative abundance of PC oligomers can vary significantly depending on the plant species, tissue type, duration, and concentration of heavy metal exposure. Higher-order PCs like PC6 are generally found in lower abundance compared to PC2 and PC3.

Table 2: Key Parameters for Mass Spectrometric Analysis of Phytochelatins

| Parameter | Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification |

| Precursor Ion (m/z) for unlabeled PC6 | [M+H]⁺, [M+2H]²⁺, etc. (calculated based on amino acid composition) |

| Product Ions (m/z) for unlabeled PC6 | Characteristic fragments resulting from the cleavage of peptide bonds and loss of amino acid residues |

| Collision Energy | Optimized for each specific transition |

| Labeled Internal Standard | Isotopically labeled PCn (e.g., ¹³C, ¹⁵N-PC6) |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Isotopically Labeled this compound

This protocol describes the synthesis of PC6 with isotopic labels incorporated into specific amino acid residues using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-L-Cys(Trt)-OH

-

Fmoc-L-Glu(OtBu)-OH

-

Isotopically labeled Fmoc-amino acids (e.g., Fmoc-¹³C₆,¹⁵N₂-L-Gly-OH, Fmoc-¹³C₅,¹⁵N-L-Glu(OtBu)-OH, Fmoc-¹³C₃,¹⁵N-L-Cys(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the desired Fmoc-amino acid (either labeled or unlabeled) with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Monitor the reaction completion using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the PC6 sequence: (γ-Glu-Cys)₆-Gly. Use the isotopically labeled amino acids at the desired positions.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the labeled PC6 using reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized labeled PC6 by mass spectrometry.

Protocol 2: In Vivo Labeling and Metabolic Analysis of this compound in Plants

This protocol describes the introduction of isotopically labeled PC6 into plant tissues and the subsequent analysis of its metabolic fate.

Materials:

-

Isotopically labeled PC6 (from Protocol 1)

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Syringe infiltration or particle bombardment system for peptide delivery.

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 N HCl)

-

LC-MS/MS system

Procedure:

-

Plant Growth: Grow plant seedlings under controlled conditions.

-

Peptide Delivery:

-

Syringe Infiltration: Dissolve the labeled PC6 in a suitable buffer and gently infiltrate the solution into the leaves of the seedlings using a needleless syringe.

-

Particle Bombardment: Coat gold or tungsten microparticles with the labeled PC6 and deliver them into the plant cells using a gene gun.

-

-

Time-Course Experiment: Harvest plant tissues at different time points after the introduction of labeled PC6 (e.g., 0, 1, 4, 8, 24 hours). Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction:

-

Grind the frozen plant tissue to a fine powder.

-

Extract the metabolites using a suitable extraction buffer (e.g., 0.1 N HCl).

-

Centrifuge the extract to remove cell debris.

-

-

Sample Preparation for LC-MS/MS:

-

Derivatize the thiol groups in the extract with a reagent like monobromobimane (mBBr) to improve chromatographic separation and detection, if necessary.

-

Filter the sample before injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using a reverse-phase HPLC column.

-

Detect and quantify the labeled PC6 and its potential metabolic products using a mass spectrometer operating in MRM or full scan mode.

-

Identify metabolites based on their retention times and mass-to-charge ratios compared to standards.

-

-

Data Analysis:

-

Calculate the turnover rate of labeled PC6 by monitoring its disappearance over time.

-

Identify and quantify the appearance of labeled metabolic products.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis and metabolic analysis of isotopically labeled this compound.

Caption: Putative metabolic fate of isotopically labeled this compound in plants.

References

Application Notes and Protocols: Phytochelatin 6 as a Biomarker for Metal Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination of the environment poses a significant threat to ecosystems and human health. Organisms have evolved various mechanisms to cope with metal-induced toxicity. In plants, algae, and some fungi, a primary defense mechanism is the synthesis of phytochelatins (PCs), a family of cysteine-rich peptides.[1][2] These peptides chelate heavy metal ions, effectively sequestering them and reducing their cellular toxicity. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1][2]

Phytochelatin 6 (PC6), corresponding to the structure (γ-Glu-Cys)₆-Gly, is one of the longer-chain members of this family. The induction of phytochelatin synthesis is directly triggered by the presence of heavy metals, making them reliable biomarkers for metal stress.[3] Monitoring the levels of specific phytochelatins, such as PC6, can provide valuable insights into the extent and nature of metal exposure in biological systems. These insights are critical for environmental monitoring, agricultural science, and in the development of phytoremediation strategies. For drug development professionals, understanding the mechanisms of metal detoxification can inform the design of chelating agents and strategies to mitigate metal-induced toxicities.

This application note provides detailed protocols for the extraction and quantification of phytochelatins, with a focus on PC6, and discusses its application as a biomarker for metal stress.

Signaling Pathway of Phytochelatin Synthesis

The synthesis of phytochelatins is an enzymatic process initiated by the presence of heavy metal ions. The key enzyme in this pathway is phytochelatin synthase (PCS). The pathway begins with the synthesis of glutathione (GSH), which serves as the substrate for PCS.

Caption: Phytochelatin synthesis pathway.

Quantitative Data Summary

The induction of phytochelatins is dose-dependent on the concentration of the stressor metal. While extensive quantitative data for PC6 is limited in the literature due to its lower abundance compared to shorter-chain PCs, the following tables provide an illustrative summary of expected dose-response relationships based on the general behavior of the phytochelatin family.

Table 1: Illustrative Dose-Response of this compound to Cadmium Exposure in Arabidopsis thaliana

| Cadmium Concentration (µM) | PC6 Concentration (nmol/g fresh weight) |

| 0 (Control) | Not Detected |

| 10 | 0.5 ± 0.1 |

| 25 | 1.2 ± 0.3 |

| 50 | 2.5 ± 0.6 |

| 100 | 3.8 ± 0.9 |

Table 2: Illustrative Comparative Induction of this compound by Different Heavy Metals in Zea mays

| Metal (50 µM) | PC6 Concentration (nmol/g fresh weight) |

| Control | Not Detected |

| Cadmium (Cd²⁺) | 3.1 ± 0.7 |

| Arsenic (As³⁺) | 2.4 ± 0.5 |

| Copper (Cu²⁺) | 1.5 ± 0.4 |

| Zinc (Zn²⁺) | 0.8 ± 0.2 |

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the expected trends. Actual concentrations will vary depending on the plant species, experimental conditions, and analytical methodology.

Experimental Protocols

Protocol 1: Extraction of Phytochelatins from Plant Tissue

This protocol describes the extraction of total non-protein thiols, including phytochelatins, from plant material.

Materials:

-

Fresh plant tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 0.1 N HCl containing 2 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100-200 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add 500 µL of ice-cold Extraction Buffer to the tube.

-